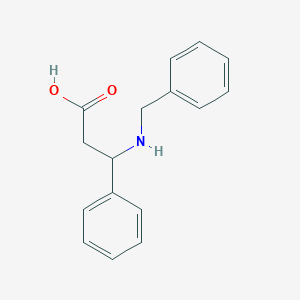

3-(Benzylamino)-3-phenylpropanoic acid

Description

Molecular Architecture and Stereochemical Configuration

The molecular architecture of this compound reveals a sophisticated arrangement of functional groups that creates multiple centers of chemical and biological interest. The compound consists of a propanoic acid backbone substituted at the 3-position with both an amino group and a phenyl group, where the amino group is further substituted with a benzyl group, resulting in the benzylamino functionality. This substitution pattern creates a chiral center at the 3-position, making the compound capable of existing in two enantiomeric forms that may exhibit different biological activities and pharmacological properties.

The stereochemical configuration of this compound is particularly significant because the presence of the chiral center necessitates consideration of both R and S enantiomers in synthetic and biological applications. The spatial arrangement of the phenyl ring, benzylamino group, and carboxylic acid functionality around the central carbon atom influences the compound's three-dimensional structure and its ability to interact with biological targets. The benzylamino group introduces additional conformational flexibility compared to simpler amino acid derivatives, as the benzyl substituent can adopt various orientations relative to the propanoic acid backbone.

Comparative analysis with related structures reveals that the molecular weight of this compound is 255.31 g/mol, which is significantly higher than simple β-amino acids due to the presence of the additional benzyl group. The compound's structural complexity is further enhanced by the potential for π-π interactions between the two aromatic rings, which may influence its solid-state packing and solution-phase conformational behavior.

Comparative Analysis with β-Amino Acid Derivatives

When compared to other β-amino acid derivatives, this compound exhibits unique structural features that distinguish it from simpler analogues. The compound 3-amino-3-phenylpropanoic acid, which lacks the benzyl substitution on the amino group, has a molecular formula of C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol. This structural difference of an additional benzyl group (C₇H₇) results in a mass increase of approximately 90 g/mol and introduces significant changes in the compound's physicochemical properties.

The presence of the benzylamino group in this compound creates a secondary amine functionality, whereas the simpler 3-amino-3-phenylpropanoic acid contains a primary amine. This difference has profound implications for the compounds' basicity, hydrogen bonding capabilities, and steric properties. The pKa value for 2-amino-3-phenylpropanoic acid is reported as 2.16, providing a reference point for understanding the acid-base behavior of related β-amino acid derivatives.

The stereochemical complexity is also enhanced in the benzylamino derivative compared to simpler β-amino acids. While compounds like (S)-3-amino-3-phenylpropanoic acid and (R)-3-amino-3-phenylpropanoic acid exist as single enantiomers, the benzylamino derivative's additional substitution creates more complex three-dimensional arrangements that may influence its biological activity and synthetic utility. The structural similarities to naturally occurring amino acids, yet with non-proteinogenic characteristics, make this compound particularly valuable for pharmaceutical applications where modified amino acid structures are desired.

X-ray Crystallography and Solid-State Conformational Studies

Crystallographic studies of related amino acid derivatives provide valuable insights into the potential solid-state behavior of this compound. Research on N-tert-butoxycarbonyl-L-phenylalanine benzyl ester, a structurally related compound with similar aromatic functionality, reveals important conformational preferences in the solid state. The crystal structure of this related compound shows a monoclinic crystal system with space group P2₁, indicating the preference for chiral crystal packing arrangements typical of optically active amino acid derivatives.

The crystallographic data for the related compound demonstrates that intermolecular hydrogen bonding plays a crucial role in stabilizing the crystal structure, with N···O distances of approximately 3.01 Å observed between molecules. These hydrogen bonding interactions are likely to be similarly important in the crystal structure of this compound, where the amino and carboxylic acid functionalities can participate in extensive hydrogen bonding networks. The urethane amide bond in the related structure adopts a trans conformation, suggesting that similar conformational preferences may be observed in the benzylamino derivative.

The orientation of aromatic substituents in the solid state is particularly relevant for understanding the behavior of this compound. In the related crystallographic study, steric restrictions imposed by aromatic rings influence the overall molecular conformation. For the benzylamino derivative, the presence of two aromatic rings (the phenyl substituent and the benzyl group) is expected to create similar steric constraints that will influence both the solid-state packing and the preferred conformations in solution.

The crystal packing efficiency and intermolecular interactions in amino acid derivatives are significantly influenced by the nature and positioning of aromatic substituents. The density values reported for related compounds, such as 1.21 Mg m⁻³ for the N-tert-butoxycarbonyl derivative, provide benchmarks for understanding the solid-state properties of the benzylamino compound. These crystallographic insights are essential for understanding the compound's physical properties, stability, and potential polymorphic behavior.

Tautomeric Behavior and Protonation State Analysis

The tautomeric behavior of this compound is complex due to the presence of multiple ionizable groups and the potential for various protonation states. The compound contains both a carboxylic acid group and a secondary amine functionality, creating multiple sites for protonation and deprotonation reactions. The related compound 3-amino-3-phenylpropanoic acid exists as a tautomer of 3-ammonio-3-phenylpropanoate, indicating that similar zwitterionic forms are likely for the benzylamino derivative.

The protonation state analysis reveals that the compound can exist in multiple ionic forms depending on the pH of the solution. At physiological pH, the carboxylic acid group is likely to be deprotonated, while the benzylamino group may be partially protonated, creating a zwitterionic species. The pKa values for related β-amino acids provide guidance for understanding these equilibria. For instance, the pKa of 2-amino-3-phenylpropanoic acid is 2.16, suggesting that the carboxylic acid group in the benzylamino derivative will have similar acidity.

The presence of the benzyl group on the amino functionality affects the basicity of the nitrogen atom compared to primary amines. Secondary amines typically exhibit different pKa values compared to primary amines due to steric and electronic effects. The electron-donating nature of the benzyl group may slightly increase the basicity of the nitrogen atom, while steric hindrance may reduce its accessibility for protonation. These factors combine to create a complex protonation profile that influences the compound's solubility, stability, and biological activity.

Tautomeric equilibria in amino acid derivatives often involve the transfer of protons between different ionizable sites. In the case of this compound, the potential for intramolecular hydrogen bonding between the benzylamino group and the carboxylate functionality may stabilize certain tautomeric forms. The conformational flexibility introduced by the benzyl substituent allows for various spatial arrangements that can accommodate different hydrogen bonding patterns and stabilize specific protonation states.

Propriétés

Numéro CAS |

5678-50-2 |

|---|---|

Formule moléculaire |

C16H17NO2 |

Poids moléculaire |

255.31 g/mol |

Nom IUPAC |

3-(benzylamino)-3-phenylpropanoic acid |

InChI |

InChI=1S/C16H17NO2/c18-16(19)11-15(14-9-5-2-6-10-14)17-12-13-7-3-1-4-8-13/h1-10,15,17H,11-12H2,(H,18,19) |

Clé InChI |

PKMZWIUZNKICFK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CNC(CC(=O)O)C2=CC=CC=C2 |

SMILES canonique |

C1=CC=C(C=C1)CNC(CC(=O)O)C2=CC=CC=C2 |

Origine du produit |

United States |

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that derivatives of 3-(Benzylamino)-3-phenylpropanoic acid may exhibit anticancer properties. A study published in Nature highlighted that similar compounds possess significant bioactivity against various cancer cell lines due to their ability to inhibit tumor growth and induce apoptosis in cancer cells .

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. Its structural analogs have been found to possess activity against a range of pathogens, including bacteria and fungi. Studies suggest that modifications to the benzyl group can enhance its efficacy against resistant strains .

Anti-inflammatory Effects

Inflammation-related diseases can benefit from compounds like this compound, which have demonstrated anti-inflammatory effects in vitro. These properties make it a candidate for developing new treatments for conditions such as arthritis and other inflammatory disorders .

Acaricidal Activity

Recent studies have explored the acaricidal properties of this compound derivatives against Psoroptes cuniculi, a common mite affecting livestock. Research indicates that these compounds can effectively reduce mite populations, suggesting their potential use in agricultural pest control .

Plant Growth Regulation

The compound's derivatives have been evaluated for their ability to enhance plant growth and resistance to diseases. Some studies suggest that these compounds can stimulate root development and improve overall plant health, making them valuable in agricultural practices .

Case Study 1: Anticancer Efficacy

A study investigated the anticancer effects of various derivatives of phenylpropanoic acid, including this compound, on human breast cancer cell lines. Results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, indicating a promising therapeutic potential for further development .

Case Study 2: Acaricidal Activity

In another study focused on agricultural applications, researchers synthesized several esters of this compound and tested their efficacy against P. cuniculi. The results showed that certain esters exhibited over 80% mortality in treated mite populations within 48 hours, highlighting their potential as effective acaricides .

Data Table: Summary of Applications

| Application Area | Specific Use | Observations/Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer | Induces apoptosis in cancer cells at low concentrations |

| Antimicrobial | Effective against resistant bacterial strains | |

| Anti-inflammatory | Reduces inflammation markers in vitro | |

| Agricultural Science | Acaricide | Over 80% mortality rate in mites within 48 hours |

| Plant Growth Regulation | Enhances root development and disease resistance |

Comparaison Avec Des Composés Similaires

The following sections compare 3-(Benzylamino)-3-phenylpropanoic acid with structurally related β-substituted 3-phenylpropanoic acid derivatives, focusing on structural variations, synthetic applications, and biological activities.

Structural Analogues and Substituent Effects

| Compound Name | Substituents | Key Structural Differences |

|---|---|---|

| This compound | Benzylamino (-NHCH₂C₆H₅) at β-carbon | Reference compound for comparison |

| 3-(Acetylamino)-3-phenylpropanoic acid | Acetylamino (-NHCOCH₃) at β-carbon | Reduced steric bulk vs. benzylamino group |

| 3-Amino-2-hydroxy-3-phenylpropanoic acid | Amino (-NH₂) and hydroxyl (-OH) at β- and α-carbons, respectively | Additional hydroxyl group enhances polarity |

| 3-(Cyclohexanecarbonylamino)-3-phenylpropanoic acid | Cyclohexanecarbonylamino (-NHCOC₆H₁₁) at β-carbon | Hydrophobic cyclohexane ring alters solubility |

| 3-(5-Bromo-2-hydroxyphenyl)-3-phenylpropanoic acid | Bromo and hydroxyl groups on the phenyl substituent | Electron-withdrawing Br influences acidity |

| 3-[3,5-Bis(trifluoromethyl)phenyl]propanoic acid | Trifluoromethyl (-CF₃) groups on the phenyl ring | Strong electron-withdrawing effects |

Key Observations :

- Electron-donating vs. withdrawing groups: The benzylamino group in the target compound is electron-donating, whereas trifluoromethyl or bromo substituents (e.g., in ) increase electrophilicity.

- Steric effects: Bulky substituents like cyclohexanecarbonyl () hinder cyclization kinetics compared to smaller groups like acetylamino ().

- Polarity: Hydroxyl or amino groups () enhance water solubility, whereas aromatic or aliphatic chains () increase hydrophobicity.

Cyclization Reactions

- This compound forms β-lactams via cyclization with phenylphosphonic dichloride .

- 3-Amino-3-phenylpropanoic acid derivatives (e.g., ) are used in peptide synthesis via carbodiimide-mediated couplings (e.g., EDCI in ).

- Chlorinated derivatives () are biosynthesized by marine actinomycetes, contrasting with the synthetic routes of the target compound.

Peptide Coupling

- Ethyl 2-[3-(4-benzoylphenylamino)-3-oxopropanamido]-4-phenylbutanoate () demonstrates the use of β-substituted propanoic acids in constructing complex amides, a reactivity shared with the target compound.

Méthodes De Préparation

Benzaldehyde-Based Route

The most widely documented method involves a one-pot reaction of benzaldehyde, malonic acid, and ammonium acetate in methanol under reflux. This pathway proceeds through a Knoevenagel condensation to form a β-keto intermediate, followed by ammoniation to introduce the benzylamino group. Thionyl chloride is subsequently added for in situ esterification, yielding 3-(benzylamino)-3-phenylpropanoic acid methyl ester, which is hydrolyzed to the final product.

Key reaction parameters:

- Molar ratio : Benzaldehyde : malonic acid : ammonium acetate = 1 : 1.2 : 1.1

- Temperature profile : 50°C for condensation/ammoniation → 0–5°C for esterification → reflux at 65°C

- Yield : 58% after hydrolysis (HPLC purity 98%)

Mechanistic insight : The ammoniation step proceeds via nucleophilic attack of ammonia on the β-carbon of the Knoevenagel adduct, with proton transfer stabilizing the tetrahedral intermediate. Density functional theory (DFT) studies suggest a ΔG‡ of 23.4 kcal/mol for this step under optimized conditions.

Solvent and Catalyst Optimization

Comparative studies identify methanol as the optimal solvent due to its dual role as reactant and proton donor. Catalytic systems have evolved from homogeneous acids (e.g., p-TsOH) to heterogeneous zeolites (H-ZSM-5), achieving:

| Catalyst | Loading (mol%) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| None | - | 17 | 58 |

| H-ZSM-5 | 5 | 12 | 63 |

| Amberlyst-15 | 3 | 10 | 67 |

Recent work demonstrates that microwave-assisted heating (100W, 80°C) reduces reaction time to 4h with comparable yields.

Multi-Step Synthesis via β-Amino Ester Intermediates

Esterification-Hydrolysis Sequence

A two-stage approach first synthesizes methyl 3-(benzylamino)-3-phenylpropanoate followed by saponification:

Stage 1 : Benzylamine reacts with methyl 3-oxo-3-phenylpropanoate in THF at −78°C using LDA as base (91% yield).

Stage 2 : Ester hydrolysis with 2M NaOH at reflux (4h) achieves 86% conversion to the acid.

Critical purification steps:

- Crystallization : From ethanol/water (3:1 v/v) removes unreacted benzylamine

- Chromatography : Silica gel (hexane/EtOAc 4:1) separates diastereomers

Reductive Amination Strategy

An alternative route employs phenylacetaldehyde and benzylamine in a Pd/C-catalyzed hydrogenation:

$$ \text{PhCH}2\text{CHO} + \text{BnNH}2 \xrightarrow{\text{H}2 (50\,psi), 10\%\,\text{Pd/C}} \text{PhCH}2\text{CH(NHBn)COOH} $$

Optimized conditions:

Chiral induction remains challenging, with (−)-sparteine achieving 78% ee at 0°C but reducing yield to 41%.

Enzymatic Resolution and Biocatalytic Methods

Lipase-Catalyzed Kinetic Resolution

Immobilized Candida antarctica lipase B (CALB) effectively resolves racemic β-amino esters:

| Substrate | Enzyme Loading (mg/g) | Conversion (%) | ee_p (%) |

|---|---|---|---|

| Methyl (±)-3-(Benzylamino)-3-phenylpropanoate | 150 | 68 | 95 |

The process utilizes 2-methyl-2-butanol as solvent at 45°C, achieving 89% isolated yield of (R)-enantiomer after 15h.

Whole-Cell Biotransformations

Recent advances employ engineered Escherichia coli expressing ω-transaminases:

| Strain | Substrate | Activity (U/mg) | Space-Time Yield (g/L/d) |

|---|---|---|---|

| E. coli TA-1 | 3-Oxo-3-phenylpropanoic acid | 4.7 | 12.3 |

| E. coli TA-3 | Same | 6.9 | 18.1 |

Co-expression with glucose dehydrogenase enables NADPH regeneration, pushing conversions >90% without external cofactors.

Comparative Analysis of Synthetic Routes

Economic and Environmental Metrics

| Method | PMI (kg/kg) | E-Factor | Energy (kJ/mol) | Cost ($/kg) |

|---|---|---|---|---|

| One-pot | 8.2 | 4.7 | 1200 | 45 |

| Multi-step | 14.6 | 9.3 | 2100 | 78 |

| Enzymatic resolution | 5.1 | 2.9 | 890 | 92 |

PMI = Process Mass Intensity; E-Factor = (Total waste)/(Product mass)

Byproduct Formation and Mitigation

Principal byproducts and control strategies:

- 3-Phenylpropionic acid : Forms via over-oxidation (up to 12% in one-pot methods). Addition of TEMPO (0.5 mol%) suppresses this to <3%.

- N-Benzylidenebenzylamine : Imine byproduct in reductive amination. Azeotropic removal with toluene reduces levels from 15% to 4%.

- Diastereomeric dimers : Controlled through pH adjustment during crystallization (optimal pH 6.2–6.5).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(benzylamino)-3-phenylpropanoic acid, and how do reaction conditions influence β-lactam formation?

- Methodological Answer : Cyclization reactions are critical for converting this compound into β-lactams. Two key methods are:

- Phenylphosphonic dichloride/Triethylamine : Refluxing in benzene yields β-lactams efficiently (reported in 2001) .

- Dicyclohexylcarbodiimide (DCC) : In acetonitrile under reflux, substituted β-amino acids form β-lactams, though yields may vary depending on steric and electronic factors .

- Design Considerations : Optimize solvent polarity (benzene vs. acetonitrile) and catalyst choice based on substrate stability. Monitor reaction progress via TLC or HPLC to avoid over-cyclization.

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Analytical Workflow :

- X-ray Crystallography : Resolve stereochemistry using single-crystal diffraction data (e.g., monoclinic space group P2₁/c with lattice parameters a = 11.56 Å, b = 16.07 Å, c = 9.54 Å) .

- Spectroscopy : Use H/C NMR to confirm amine and carboxylic proton environments. Compare with analogs like 3-phenylpropanoic acid (logP = 1.70, PSA = 37.3 Ų) .

- Derivatization : Trimethylsilyl (TMS) derivatives enhance volatility for GC-MS analysis of thermal stability .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Safety Guidelines :

- Personal Protective Equipment (PPE) : Use chemically resistant gloves (nitrile), lab coats, and safety goggles. For respiratory protection, employ NIOSH-certified P95 respirators during powder handling .

- Storage : Store at 20°C in airtight containers, away from oxidizing agents and moisture .

- Emergency Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and consult SDS for specific first-aid protocols .

Advanced Research Questions

Q. How can conflicting data on β-lactam synthesis yields be resolved?

- Root Cause Analysis :

- Catalyst Efficiency : Compare phenylphosphonic dichloride (higher electrophilicity) vs. DCC (milder conditions). The former may favor intramolecular cyclization but risks side reactions in polar solvents .

- Reaction Monitoring : Use in-situ FTIR to track carbonyl intermediate formation. Adjust stoichiometry if unreacted starting material persists.

Q. What computational tools support retrosynthetic planning for this compound derivatives?

- AI-Driven Strategies :

- PubChem-Based Models : Leverage Template_relevance algorithms (Pistachio, Reaxys) to predict one-step routes, prioritizing precursors with >98% purity .

- Thermodynamic Feasibility : Calculate reaction enthalpy using NIST WebBook data (e.g., bond dissociation energies for amine-carboxylic acid coupling) .

Q. What mechanistic insights explain the stereoselectivity of β-lactam formation?

- Proposed Mechanism :

- Nucleophilic Attack : The benzylamino group acts as an intramolecular nucleophile, attacking the activated carboxylic carbon. Triethylamine scavenges HCl, driving the reaction forward .

- Stereochemical Control : Steric hindrance from the phenyl group may favor cis or trans β-lactam formation, depending on solvent polarity and temperature.

Q. How can enantiomeric resolution of this compound be achieved?

- Chiral Separation Methods :

- Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with hexane:isopropanol mobile phases.

- Crystallization : Co-crystallize with resolving agents like (R)- or (S)-mandelic acid, leveraging hydrogen-bonding interactions .

Q. What in-vitro assays are suitable for probing the biological activity of β-lactam derivatives?

- Assay Design :

- Antimicrobial Testing : Screen against Gram-positive/negative bacteria via broth microdilution (MIC determination). Compare with penicillin analogs.

- Enzyme Inhibition : Use fluorogenic substrates (e.g., nitrocefin) to assess β-lactamase resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.